chemical structure and properties of 6-(3-Methoxypropoxy)pyridin-2-amine
chemical structure and properties of 6-(3-Methoxypropoxy)pyridin-2-amine
An In-Depth Technical Guide to 6-(3-Methoxypropoxy)pyridin-2-amine
Disclaimer: The compound 6-(3-Methoxypropoxy)pyridin-2-amine is not extensively documented in publicly available scientific literature. Therefore, this guide has been constructed by leveraging data from closely related structural analogs, particularly its isomer, 6-(3-Methoxypropoxy)pyridin-3-amine, and the parent compound, 2-amino-6-methoxypyridine. The experimental protocols and spectral data presented are predictive and based on established chemical principles.
Introduction
Substituted pyridines are a cornerstone in medicinal chemistry and materials science due to their versatile chemical properties and diverse biological activities. The 2-aminopyridine moiety, in particular, is a privileged scaffold found in numerous pharmaceuticals. This guide provides a comprehensive technical overview of 6-(3-Methoxypropoxy)pyridin-2-amine, a derivative that combines the key 2-aminopyridine core with a flexible methoxypropoxy side chain. This unique combination suggests potential applications in drug discovery as a building block for more complex molecules with tailored properties. This document is intended for researchers, scientists, and drug development professionals, offering insights into its structure, synthesis, and potential applications.
Section 1: Chemical Structure and Physicochemical Properties
The molecular structure of 6-(3-Methoxypropoxy)pyridin-2-amine consists of a pyridine ring substituted with an amino group at the 2-position and a 3-methoxypropoxy group at the 6-position.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 6-(3-Methoxypropoxy)pyridin-2-amine |
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molecular Weight | 182.22 g/mol |
| CAS Number | Not publicly available |
Note: The molecular formula and weight are identical to its isomer, 6-(3-Methoxypropoxy)pyridin-3-amine[1].
Predicted Physicochemical Properties
The following properties are estimated based on the behavior of similar 2-amino-6-alkoxypyridines.
| Property | Predicted Value | Rationale/Reference Analog |
| Physical State | Solid (at 25°C) | 2-Amino-6-methoxypyridine is a solid[2]. |
| Melting Point | 40 - 60 °C | 2-Amino-6-methylpyridine has a melting point of 40-44°C[3][4]. |
| Boiling Point | ~120-140 °C at reduced pressure | 2-Amino-6-methoxypyridine has a boiling point of 115°C/13mmHg[5]. |
| Solubility | Slightly soluble in water; Soluble in organic solvents like methanol, ethanol, and dichloromethane. | Based on the properties of 2-amino-6-methoxypyridine[2][5]. |
| pKa | ~9-10 (for the amino group) | Based on the pKa of 2-amino-6-methoxypyridine[2]. |
Section 2: Synthesis and Mechanism
A plausible and efficient method for the synthesis of 6-(3-Methoxypropoxy)pyridin-2-amine is through a nucleophilic aromatic substitution (SNAr) reaction. This common strategy for forming alkoxy-substituted pyridines involves the displacement of a halide from an activated pyridine ring by an alkoxide.
Proposed Synthetic Route: Nucleophilic Aromatic Substitution
The proposed synthesis starts from the readily available 2-amino-6-chloropyridine. The alkoxide of 3-methoxypropan-1-ol is generated in situ using a strong base like sodium hydride and then reacted with the chloropyridine. The chlorine atom at the 6-position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen[6].
Caption: Proposed synthesis workflow for 6-(3-Methoxypropoxy)pyridin-2-amine.
Detailed Experimental Protocol (Predictive)
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Alkoxide Formation: To a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0°C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solvent.
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Alcohol Addition: Slowly add 3-methoxypropan-1-ol (1.1 equivalents) dropwise to the sodium hydride suspension. Allow the mixture to stir at 0°C for 30 minutes, then at room temperature for another 30 minutes until hydrogen gas evolution ceases. This forms the sodium 3-methoxypropoxide in situ.
-
Nucleophilic Substitution: Dissolve 2-amino-6-chloropyridine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution.
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Reaction: Heat the reaction mixture to reflux (approximately 66°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-(3-Methoxypropoxy)pyridin-2-amine.
Section 3: Spectral Data Analysis (Predicted)
The following spectral characteristics are predicted based on the structure of 6-(3-Methoxypropoxy)pyridin-2-amine and data from analogous compounds like 2-amino-6-methylpyridine[4][7].
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¹H NMR:
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Aromatic Protons: Three signals are expected in the aromatic region. A triplet at ~7.3-7.5 ppm (H4), and two doublets around ~6.2-6.5 ppm (H3 and H5).
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Amino Protons: A broad singlet at ~4.5-5.5 ppm for the -NH₂ protons.
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Methoxypropoxy Chain:
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A triplet at ~4.2-4.4 ppm (-O-CH₂-).
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A triplet at ~3.5-3.7 ppm (-CH₂-O-).
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A singlet at ~3.3 ppm (-OCH₃).
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A multiplet (quintet) at ~1.9-2.1 ppm (-CH₂-CH₂-CH₂-).
-
-
-
¹³C NMR:
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Aromatic Carbons: Five signals are expected. The carbon bearing the alkoxy group (C6) would be the most downfield (~160-165 ppm), followed by the carbon bearing the amino group (C2) (~158-162 ppm). The other aromatic carbons (C3, C4, C5) would appear between ~100-140 ppm.
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Methoxypropoxy Chain: Signals at ~70 ppm (-O-CH₂-), ~68 ppm (-CH₂-O-), ~59 ppm (-OCH₃), and ~29 ppm (-CH₂-CH₂-CH₂-).
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-
Mass Spectrometry (ESI+):
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The expected molecular ion peak [M+H]⁺ would be at m/z 183.11.
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Section 4: Potential Applications in Research and Drug Development
While 6-(3-Methoxypropoxy)pyridin-2-amine itself is not well-studied, the 2-amino-6-alkoxypyridine scaffold is a key pharmacophore in a wide range of biologically active compounds. Its structural features allow it to participate in various non-covalent interactions with biological targets.
Role as a Privileged Scaffold
Densely substituted pyridine derivatives are crucial structural subunits in many natural products and synthetic compounds with significant biological activities[8]. The 2-aminopyridine group can act as a hydrogen bond donor and acceptor, while the alkoxy group at the 6-position can be modified to tune the molecule's lipophilicity, solubility, and metabolic stability. This makes the scaffold highly valuable for developing new therapeutic agents[9][10].
Potential Therapeutic Areas
Derivatives of 2-aminopyridine have shown promise in several therapeutic areas:
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Anticancer Agents: Many pyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. They can act through different mechanisms, including the inhibition of kinases like Cyclin-Dependent Kinases (CDKs) or the disruption of microtubule polymerization[9].
-
Enzyme Inhibition: The 2-aminopyridine core is present in inhibitors of various enzymes. For instance, derivatives have been developed as potent dual inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), which are implicated in Alzheimer's disease.
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Antimicrobial and Antiviral Activity: The pyridine nucleus is a common feature in compounds with antibacterial, antifungal, and antiviral properties[10].
Caption: Potential roles of the 2-amino-6-alkoxypyridine scaffold in drug discovery.
Section 5: Safety and Handling
No specific toxicity data is available for 6-(3-Methoxypropoxy)pyridin-2-amine. However, related aminopyridine compounds can be harmful. For example, 2-amino-6-methylpyridine is classified as toxic if swallowed and fatal in contact with skin[3][4]. Therefore, appropriate safety precautions should be taken.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicology: Avoid contact with skin and eyes, and avoid inhalation of dust or vapors. Assume the compound is toxic and handle with care.
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Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
6-(3-Methoxypropoxy)pyridin-2-amine is a promising but under-investigated chemical entity. Based on the established chemistry and biology of its structural analogs, it holds potential as a valuable building block in the synthesis of novel compounds for pharmaceutical and materials science applications. Its 2-amino-6-alkoxypyridine core is a well-recognized pharmacophore, suggesting that derivatives of this compound could exhibit interesting biological activities. Further research into the synthesis, characterization, and biological evaluation of 6-(3-Methoxypropoxy)pyridin-2-amine is warranted to fully explore its potential.
References
Sources
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- 2. 2-Amino-6-methoxypyridine Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-6-methoxypyridine | 17920-35-3 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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